2-t-Butyl-2-methyl-1,3-dioxolane-4-methanol

Catalog No.
S14491219
CAS No.
63979-50-0
M.F
C9H18O3
M. Wt
174.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-t-Butyl-2-methyl-1,3-dioxolane-4-methanol

CAS Number

63979-50-0

Product Name

2-t-Butyl-2-methyl-1,3-dioxolane-4-methanol

IUPAC Name

(2-tert-butyl-2-methyl-1,3-dioxolan-4-yl)methanol

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C9H18O3/c1-8(2,3)9(4)11-6-7(5-10)12-9/h7,10H,5-6H2,1-4H3

InChI Key

BBWWZOFDJOJRFA-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)CO)C(C)(C)C

2-t-Butyl-2-methyl-1,3-dioxolane-4-methanol is a chemical compound characterized by its unique structure that includes a dioxolane ring and a hydroxymethyl group. The molecular formula for this compound is C₉H₁₈O₃, and it features a dioxolane moiety, which is a five-membered ring containing two oxygen atoms. Its structural complexity contributes to its potential applications in various fields, including pharmaceuticals and materials science.

The chemical reactivity of 2-t-Butyl-2-methyl-1,3-dioxolane-4-methanol is primarily influenced by the functional groups present in its structure. Key reactions include:

  • Hydrogenolysis: This process involves the cleavage of bonds in the presence of hydrogen gas, often leading to the formation of alcohols or other derivatives. For instance, catalytic hydrogenolysis can convert 4-alkoxymethyl-1,3-dioxolanes into the corresponding dioxolane-4-methanol derivatives .
  • Acetalization: The compound can undergo acetalization reactions when reacted with aldehydes or ketones in the presence of acid catalysts, forming various substituted dioxolanes .
  • Reduction: The use of reducing agents like lithium aluminum hydride can facilitate the conversion of dioxolane derivatives into more complex alcohols, enhancing their utility in synthetic organic chemistry .

The biological activity of 2-t-Butyl-2-methyl-1,3-dioxolane-4-methanol has been explored in various studies. Compounds within the dioxolane family have been noted for their potential as intermediates in the synthesis of biologically active molecules, including beta-agonists and antagonists. These compounds may exhibit pharmacological properties that warrant further investigation for therapeutic applications .

Several synthesis methods exist for producing 2-t-Butyl-2-methyl-1,3-dioxolane-4-methanol:

  • Starting from Halogenated Precursors: One approach involves acetalizing a 3-halogeno-1,2-propanediol with an acetalizing agent in the presence of an acid catalyst to yield a halogenomethyl-dioxolane. This intermediate can then be subjected to hydrolysis or hydrogenolysis to produce the desired dioxolane derivative .
  • Using Glyceric Acid Derivatives: Another method involves reacting D- or L-glyceric acid esters with appropriate aldehydes or ketones to form 1,3-dioxolane derivatives, which can subsequently be reduced to obtain 2-t-butyl derivatives .
  • Lithium Aluminum Hydride Reduction: The reduction of dioxolane derivatives using lithium aluminum hydride is a common method to achieve desired substitutions and enhance biological activity .

The applications of 2-t-Butyl-2-methyl-1,3-dioxolane-4-methanol span several domains:

  • Pharmaceuticals: Due to its potential biological activity, this compound may serve as an intermediate in synthesizing drugs targeting various conditions.
  • Chemical Synthesis: It can be utilized as a building block in organic synthesis for creating more complex molecular structures.
  • Materials Science: The unique properties of dioxolanes make them suitable for developing novel materials with specific functionalities.

Interaction studies involving 2-t-Butyl-2-methyl-1,3-dioxolane-4-methanol focus on its reactivity with other chemical species and its biological interactions. Research indicates that compounds with similar structural features may exhibit synergistic effects or enhanced biological activities when combined with other pharmacologically active agents.

Several compounds share structural similarities with 2-t-butyl-2-methyl-1,3-dioxolane-4-methanol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1,3-Dioxolan-4-methanolFive-membered ring with hydroxymethylCommonly used as a solvent and reagent
(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanolDimethyl substitution on dioxolaneExhibits specific stereochemical properties
4-Hydroxymethyl-1,3-dioxolanHydroxymethyl group at position 4Potentially more reactive due to hydroxyl functionality

These compounds highlight the structural diversity within the dioxolane family while emphasizing the unique characteristics of 2-t-butyl-2-methyl-1,3-dioxolane-4-methanol that may influence its reactivity and application potential.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

174.125594432 g/mol

Monoisotopic Mass

174.125594432 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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